1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Description
Historical Context of Imidazole Carboxylic Acid Derivatives
The exploration of imidazole carboxylic acids dates to the 19th century, with Heinrich Debus’s isolation of glyoxaline (now termed imidazole) in 1858. The Radziszewski synthesis, developed in 1882, enabled the systematic production of imidazole derivatives via condensation of α-dicarbonyl compounds, aldehydes, and ammonia. This method laid the groundwork for synthesizing substituted imidazoles, including carboxylated variants.
Early 20th-century advancements revealed the pharmacological potential of imidazole derivatives. For instance, the discovery of histidine and histamine underscored the biological relevance of imidazole rings. By the mid-20th century, synthetic routes to imidazole-4-carboxylic acids emerged, such as the hydrolysis of ethyl imidazole-4-carboxylate under alkaline conditions. These methods facilitated the development of derivatives with tailored functional groups, including halogenated benzyl substituents.
Recent studies highlight imidazole carboxylic acids as precursors for antimicrobial agents. For example, N-unsubstituted imidazoles exhibit enhanced antifungal activity due to improved coordination with biological targets like fungal cytochrome P450 enzymes. The integration of chlorobenzyl groups further modulates these interactions, as demonstrated by compound 10 in Davood et al. (2023), where a 4-chlorobenzyl analog showed superior efficacy against Candida albicans compared to fluconazole.
Table 1: Key Historical Milestones in Imidazole Carboxylic Acid Research
Structural Significance of 2-Chlorobenzyl Substitution
The 2-chlorobenzyl group in 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid confers distinct electronic and steric properties. Chlorine’s electronegativity induces electron-withdrawing effects, polarizing the benzyl ring and enhancing the acidity of the imidazole N–H proton. This polarization facilitates hydrogen bonding with biological targets, as observed in docking studies where unsubstituted imidazole nitrogens coordinate with heme iron in fungal enzymes.
Steric effects from the ortho-chloro substituent also influence molecular conformation. Compared to para-substituted analogs (e.g., 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid), the ortho-chloro group creates a torsional barrier that restricts rotation around the benzyl-imidazole bond. This rigidity may enhance binding specificity in biological systems, as seen in compound 10’s selective inhibition of Candida albicans.
Table 2: Comparative Properties of Chlorobenzyl-Substituted Imidazole Carboxylic Acids
Synthetic routes to 1-(2-chlorobenzyl) derivatives often involve nucleophilic substitution or reductive amination. For example, 2-chlorobenzyl chloride can react with imidazole-4-carboxylic acid ethyl ester under basic conditions, followed by saponification to yield the target compound. Alternative methods employ Ullmann coupling or microwave-assisted catalysis to improve regioselectivity.
The carboxylic acid moiety at the 4-position further enhances reactivity, enabling conjugation with amines or alcohols to form amides or esters. These derivatives have applications in metal-organic frameworks (MOFs) and coordination polymers, where the imidazole ring acts as a bifunctional ligand. For instance, lanthanide complexes of imidazole-4-carboxylic acid exhibit luminescent properties, suggesting potential use in sensors or optoelectronic devices.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOUIHYSAZHNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
In a modified approach derived from analogous syntheses, the alkylation step utilizes polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) to enhance solubility. Potassium carbonate ($$K2CO3$$) or sodium hydride ($$NaH$$) serves as the base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the 2-chlorobenzyl chloride. For instance, a patent describing the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide highlights the use of formic acid and tetraalkylammonium salts to optimize reaction efficiency, which could be adapted for the 2-chlorobenzyl variant.
Challenges and Optimizations
A major challenge in this route is regioselectivity, as alkylation may occur at the N1 or N3 positions of the imidazole ring. To mitigate this, sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) have been employed to favor N1 substitution. Post-reaction purification often involves recrystallization from ethanol-water mixtures or column chromatography, though industrial-scale processes may prioritize filtration and washing with non-polar solvents like heptane.
Carboxylation Strategies for Imidazole Ring Functionalization
Introducing the carboxylic acid group at the C4 position of the imidazole ring can be achieved via carboxylation of pre-formed 1-(2-chlorobenzyl)imidazole. Two predominant methods are explored:
Carbon Dioxide Insertion Under High Pressure
This method involves reacting 1-(2-chlorobenzyl)imidazole with carbon dioxide ($$CO2$$) in the presence of a strong base, such as potassium tert-butoxide ($$t$$-BuOK$$), at elevated pressures (5–10 bar) and temperatures (80–120°C). The reaction proceeds via deprotonation of the imidazole C4 hydrogen, followed by $$CO2$$ insertion to form the carboxylate intermediate, which is subsequently acidified to yield the carboxylic acid. While this approach is atom-economical, it requires specialized equipment for high-pressure reactions, limiting its feasibility in small-scale laboratories.
Metal-Catalyzed Carboxylation
Palladium or copper catalysts enable direct carboxylation of aryl halides under milder conditions. For example, a palladium(II) acetate ($$Pd(OAc)_2$$)-catalyzed reaction with carbon monoxide ($$CO$$) in methanol has been reported for analogous imidazole derivatives, though adaptation to 1-(2-chlorobenzyl)imidazole remains theoretical. This method’s viability hinges on the availability of reactive C–H bonds adjacent to the imidazole nitrogen.
Multi-Step Synthetic Approaches from Precursor Molecules
Constructing the imidazole ring de novo offers greater control over substituent placement. A representative pathway involves cyclocondensation of α-amino ketones with aldehydes or ammonium acetate.
Cyclocondensation with Diaminomaleonitrile
Drawing from a patent detailing the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarbonitrile, diaminomaleonitrile can be reacted with 2-chlorobenzylamine and formic acid under reflux (120°C, 4 hours) to form the imidazole core. Subsequent hydrolysis of the nitrile groups to carboxylic acids is achieved using concentrated hydrochloric acid ($$HCl$$) at elevated temperatures (60–80°C). This method’s advantage lies in its modularity, though the handling of toxic cyanide intermediates necessitates stringent safety protocols.
Dehydration of Urea Derivatives
Alternative routes involve the dehydration of urea derivatives. For instance, reacting 2-chlorobenzyl isocyanate with methyl glycinate forms a urea intermediate, which undergoes cyclodehydration in the presence of phosphoryl chloride ($$POCl_3$$) to yield the imidazole ring. Oxidation of the methyl ester to the carboxylic acid completes the synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 45–60% | $$K2CO3$$, DMF, 80°C, 12 h | Simple, fewer steps | Low regioselectivity, moderate yields |
| $$CO_2$$ Insertion | 30–50% | 10 bar $$CO_2$$, 120°C, 24 h | Atom-economical | High-pressure equipment required |
| Cyclocondensation | 55–70% | Reflux, formic acid, 4 h | High modularity | Toxic intermediates |
Industrial-Scale Production Considerations
Scalable synthesis of 1-(2-chlorobenzyl)-1H-imidazole-4-carboxylic acid demands cost-effective reagents and continuous flow processes. A patent describing the synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide emphasizes the use of dipropylene glycol dimethyl ether (DPGDME) as a high-boiling solvent to facilitate reflux and reduce solvent loss. Additionally, in-situ removal of byproducts (e.g., $$NH_3$$ or $$HCl$$) via vacuum distillation enhances reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce imidazole derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity Against HIV
Recent studies have highlighted the potential of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid derivatives in the fight against HIV. Research indicates that certain imidazole derivatives exhibit significant inhibitory activity against HIV-1 integrase (IN), a crucial enzyme for viral replication. For instance, novel compounds derived from imidazole-4-carboxylic acids were evaluated for their ability to inhibit HIV-1 IN and showed promising results with several compounds achieving over 50% inhibition at concentrations around 100 µM. Notably, specific derivatives demonstrated moderate antiviral activity with cytotoxicity values indicating a favorable therapeutic index .
Table 1: Antiviral Activity of Imidazole Derivatives
| Compound | IC50 (µM) | % Inhibition | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| 11a | - | 33% | >200 |
| 11b | - | 45% | 158.4 |
| 11h | - | Moderate | 50.4 |
Anticancer Properties
Heme Oxygenase-1 (HO-1) Inhibition
Another significant application of imidazole derivatives, including this compound, lies in cancer therapy. HO-1 is often overexpressed in cancer cells, contributing to tumor progression and resistance to therapies. Inhibiting HO-1 has emerged as a promising strategy to enhance the efficacy of existing cancer treatments. Fragment-based drug design has led to the identification of novel imidazole-based compounds that effectively inhibit HO-1, with some achieving micromolar activity .
Table 2: HO-1 Inhibition Potency of Novel Compounds
| Compound | IC50 (µM) |
|---|---|
| Compound A | 1.03 |
| Compound B | - |
| Compound C | - |
Obesity Management
Weight Loss Applications
Imidazole derivatives have also been investigated for their potential in treating obesity. Specifically, certain compounds have been shown to suppress appetite and induce weight loss by modulating metabolic pathways. These findings suggest that imidazole derivatives could serve as effective agents in obesity management strategies .
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity. The carboxylic acid moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares key structural analogs of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid:
Key Observations
Electron-Withdrawing Groups: The trifluoromethyl group in the 3-trifluoromethylphenyl analog enhances electronegativity, which may improve metabolic stability in drug candidates . Heterocyclic Substitutions: Pyrimidine-substituted analogs (e.g., ) exhibit higher molecular weights and expanded π-systems, favoring interactions with aromatic residues in enzyme active sites.
Applications :
- Coordination Chemistry : Imidazole-4-carboxylic acids form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), making them useful in catalysis and material science .
- Pharmaceutical Relevance : The 4-chlorophenyl analog is a certified reference material (97% purity), suggesting its role in quality control for drug synthesis .
Synthetic Challenges :
- Ortho-substituted benzyl groups (e.g., 2-chloro) may complicate synthesis due to steric effects during alkylation or coupling reactions .
Research Findings and Data
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2-3) enables salt formation, improving aqueous solubility for biological assays .
Biological Activity
1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (CAS No. 1369036-53-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula: C10H8ClN3O2
- Molar Mass: 239.64 g/mol .
The biological activity of this compound appears to be linked to its interaction with various biological targets, including enzymes and receptors involved in disease processes.
Antiviral Activity
Research indicates that imidazole derivatives, including this compound, exhibit antiviral properties. A study on related compounds demonstrated that certain imidazole derivatives can inhibit HIV-1 integrase, which is crucial for viral replication. The binding affinity of these compounds to the LEDGF/p75-binding pocket was highlighted, suggesting a similar mechanism may apply to this compound .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that imidazole derivatives can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring significantly affect the potency against cancer cell lines .
Case Studies
- HIV-1 Integrase Inhibition:
- Antiproliferative Activity:
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antiviral (HIV-1 IN) | 50 | HIV-1 Integrase |
| Related Imidazole Derivative A | Antiproliferative (Melanoma) | 7 | Melanoma Cell Lines |
| Related Imidazole Derivative B | Antiproliferative (Prostate Cancer) | 9 | Prostate Cancer Cell Lines |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves introducing the 2-chlorobenzyl group to the imidazole ring. A modified oxidative desulfurization method using sodium tungstate (Na₂WO₄·2H₂O) and hydrogen peroxide (H₂O₂) can oxidize thiol intermediates to carboxylic acids, as demonstrated for structurally similar imidazole-4-carboxylic acids . For regioselective benzylation, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction temperature (60–80°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of 2-chlorobenzyl chloride) are critical for minimizing side products like N1/N3 isomerization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
- NMR : Confirm substitution patterns: ¹H NMR should show aromatic protons (δ 7.2–7.5 ppm for the chlorobenzyl group) and imidazole protons (δ 7.8–8.2 ppm). ¹³C NMR will verify the carboxylic acid carbonyl (δ ~170 ppm) .
- X-ray crystallography : SHELXL refinement can resolve ambiguities in regiochemistry, especially if N1 vs. N3 benzylation is suspected .
Q. What solvent systems are optimal for solubilizing this compound in biological assays?
The compound exhibits limited aqueous solubility due to its aromatic and carboxylic acid groups. Use DMSO for stock solutions (10–50 mM) and dilute into PBS or cell culture media (final DMSO ≤0.1%). For crystallography, dimethylacetamide (DMA) or methanol/water mixtures are effective .
Advanced Research Questions
Q. How does the 2-chlorobenzyl substituent influence coordination chemistry in metal-organic frameworks (MOFs)?
The chlorobenzyl group enhances π-π stacking and hydrophobic interactions, while the imidazole-carboxylate moiety acts as a polydentate ligand. For example, in Zn(II) or Cu(II) complexes, the carboxylate oxygen and imidazole nitrogen participate in coordination, forming 1D/2D polymers. Adjusting pH (5.5–6.5) during synthesis can modulate ligand protonation and metal binding . Comparative studies with non-chlorinated analogs show improved thermal stability (TGA decomposition >300°C) due to enhanced intermolecular interactions .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Docking studies : Use AutoDock Vina with protein targets like cytochrome P450 or kinases. The chlorobenzyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The electron-withdrawing Cl substituent lowers HOMO energy (−6.2 eV), suggesting nucleophilic attack susceptibility .
Q. How can researchers resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?
- Dose-response assays : Perform MTT assays across a wide concentration range (0.1–100 µM) to identify therapeutic windows.
- Metabolic profiling : Use LC-MS to detect metabolites that may explain off-target effects. For example, esterase-mediated hydrolysis of the methyl ester analog generates active carboxylic acid .
- Comparative studies : Benchmark against structurally related compounds like Lonidamine (2-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid) to isolate substituent-specific effects .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Synthesize ester derivatives (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis to the active acid form .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to improve solubility and prolong half-life. Encapsulation efficiency (>80%) can be verified via dialysis .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
